molecular formula C16H16N4O3S B2502865 5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1040646-61-4

5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2502865
CAS No.: 1040646-61-4
M. Wt: 344.39
InChI Key: XJYKWQHFBAGRDK-UHFFFAOYSA-N
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Description

5-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzyl group at the N5 position and a 1,1-dioxidotetrahydrothiophen-3-yl substituent at the N1 position. Pyrazolo[3,4-d]pyrimidines are purine analogues with demonstrated pharmacological activities, including antitumor, anti-leukemia, and antimicrobial properties .

Properties

IUPAC Name

5-benzyl-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-16-14-8-18-20(13-6-7-24(22,23)10-13)15(14)17-11-19(16)9-12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYKWQHFBAGRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidin-4-one core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives of the compound.

  • Substitution: Introduction of different functional groups at specific positions on the molecule.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is C18H20N4O2SC_{18}H_{20}N_4O_2S, with a molecular weight of approximately 356.45 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth. A study demonstrated that modifications to the structure can enhance selectivity and potency against cancer cells, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The pyrazolo[3,4-d]pyrimidine derivatives have been explored for their anti-inflammatory potential. A series of synthesized compounds were evaluated for their ability to reduce carrageenan-induced edema in animal models. Results indicated that certain derivatives exhibited lower ulcerogenic activity compared to standard anti-inflammatory drugs like Diclofenac®, marking them as potential candidates for further development in treating inflammatory conditions .

Antimicrobial Properties

Compounds within the pyrazolo[3,4-d]pyrimidine class have shown significant antimicrobial activity. For example, derivatives have been tested against Mycobacterium tuberculosis, with some exhibiting IC50 values indicating potent activity against this pathogen . The structural features of this compound suggest that it may also possess similar antimicrobial properties.

Case Study 1: Anticancer Activity Assessment

A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives for their anticancer effects. Among the tested compounds, those structurally related to this compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism of action was attributed to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Anti-inflammatory Efficacy

In another investigation focused on anti-inflammatory agents, researchers synthesized several pyrazolo[3,4-d]pyrimidine derivatives and assessed their effects on inflammation models. The results showed that compounds similar to this compound effectively reduced inflammation without significant toxicity .

Comparative Analysis of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundPyrazolo[3,4-d]pyrimidine core with thiophene moietyAnticancer, anti-inflammatory
Similar Derivative AVariations in side chainsAntimicrobial
Similar Derivative BAltered functional groupsEnhanced anticancer properties

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a cascade of biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives vary significantly in substituents, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Structural Modifications and Physicochemical Properties

Compound Name Substituents Key Features
Target Compound N5: Benzyl; N1: 1,1-Dioxidotetrahydrothiophen-3-yl Enhanced polarity due to sulfone group; potential for improved solubility
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N1: Phenyl; N5: H Baseline structure; used in chlorination studies (61–65% yield)
1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N1: 4-Methoxybenzyl Increased lipophilicity from methoxy group; priced at $2683/5g
6-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N1: 4-Fluorophenyl; C6: tert-Butyl Bulky tert-butyl group may sterically hinder interactions
6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N1: 2,4-Dinitrophenyl; C6: Methyl Electron-withdrawing nitro groups; antimicrobial activity
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N1: 2-Chloroethyl Crystallizes in monoclinic system (P21/n); hydrogen-bonding network

Pharmacokinetic Considerations

  • Solubility : The target compound’s sulfone group may improve aqueous solubility compared to hydrophobic substituents (e.g., tert-butyl, 4-methoxybenzyl) .
  • Metabolic Stability : Electron-withdrawing groups (e.g., nitro, sulfone) could reduce cytochrome P450-mediated degradation, prolonging half-life .

Biological Activity

5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for various biological activities. Its structure features a benzyl group and a dioxidotetrahydrothiophene moiety, contributing to its pharmacological properties.

Antimicrobial Activity

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit notable antimicrobial properties. In vitro studies demonstrated that several synthesized compounds from this class displayed significant activity against various bacterial and fungal strains. For instance, compounds 2e, 2f, and 2g were found to be particularly effective compared to standard antimicrobial agents .

Anticancer Properties

Recent studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Notably, a series of compounds designed as epidermal growth factor receptor inhibitors (EGFRIs) showed promising anti-proliferative effects against cancer cell lines such as A549 and HCT-116. Compound 12b exhibited the most potent activity with IC50 values of 8.21 µM and 19.56 µM against these cell lines, respectively . The mechanism involved apoptosis induction and cell cycle arrest at specific phases.

GIRK Channel Activation

The compound has been identified as a selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This interaction is crucial for modulating neuronal excitability and has implications in treating conditions like epilepsy and anxiety . The activation of GIRK channels by this compound suggests its potential therapeutic applications in neurological disorders.

Study on Antimicrobial Activity

A study focused on synthesizing new pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives evaluated their antimicrobial efficacy using the agar well diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones against tested pathogens .

Investigation of Anticancer Activity

In another study aimed at developing EGFR inhibitors, several pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their anticancer properties. Compound 12b was highlighted for its ability to inhibit both wild-type and mutant EGFR with high potency . Flow cytometric analyses confirmed its role in inducing apoptosis in cancer cells.

Data Tables

Activity TypeCompoundIC50 (µM)Remarks
Antimicrobial2eN/ASignificant activity compared to standards
Anticancer (EGFR)12b8.21Potent against A549 cells
19.56Potent against HCT-116 cells
GIRK Channel ActivatorN/AN/AImplications in epilepsy and anxiety treatments

Q & A

Q. What are the optimal synthetic routes for 5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can purity be maximized?

  • Methodological Answer : Multi-step synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl precursors, followed by functionalization. For example, cyclization under acidic conditions (e.g., glacial acetic acid) yields the pyrazolo-pyrimidine core . Solvent choice (e.g., DMSO or ethanol) and catalysts (e.g., triethylamine) are critical for regioselectivity . Purification via HPLC or recrystallization (methanol/water) improves purity, with yields reported between 55–75% . Confirm purity using NMR (¹H/¹³C) and LC-MS .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Methodological Answer : Spectroscopic techniques are essential:
  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., benzyl group at N5) .
  • FT-IR : Identifies key functional groups (e.g., sulfone stretch at ~1300 cm⁻¹ from the 1,1-dioxidotetrahydrothiophen-3-yl moiety) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) .

Q. What preliminary assays assess its biological activity?

  • Methodological Answer : Screen against kinase targets (e.g., JAK/STAT pathways) using fluorescence polarization assays . IC₅₀ values are determined via dose-response curves in cell lines (e.g., HEK293). Parallel cytotoxicity assays (MTT or CellTiter-Glo) ensure selective activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Meta-Analysis : Compare structural analogs (e.g., 1,3-diphenylpyrazole derivatives) to identify substituent-specific activity trends .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4HVS for kinases) to model interactions .
  • MD Simulations : Simulate ligand-protein stability (e.g., GROMACS) over 100 ns to assess sulfone group interactions with catalytic lysines .
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) to optimize potency .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Methodological Answer :
  • Isotopic Labeling : Track intermediates via ¹⁵N-labeled hydrazines in cyclization steps .
  • Kinetic Studies : Monitor reaction progress (e.g., via in situ IR) to identify rate-limiting steps (e.g., sulfone oxidation) .
  • DFT Calculations : Model transition states (e.g., Gaussian 16) to explain regioselectivity in heterocycle formation .

Q. What experimental designs evaluate its polypharmacology and off-target effects?

  • Methodological Answer :
  • Proteome-Wide Profiling : Use chemical proteomics (e.g., kinobeads) to map off-target interactions .
  • CRISPR Screens : Identify synthetic lethal partners in cancer cell lines (e.g., K562) .
  • In Vivo Models : Test dose-dependent toxicity in zebrafish embryos to prioritize leads .

Methodological Notes

  • Stereochemical Control : For chiral centers (e.g., tetrahydrothiophen-3-yl), use chiral HPLC (Chiralpak AD-H) to resolve enantiomers .
  • Metabolic Stability : Assess microsomal half-life (human liver microsomes + NADPH) with LC-MS quantification .

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